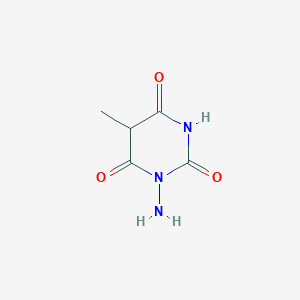

1-Amino-5-methyl-pyrimidine-2,4,6-trione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O3 |

|---|---|

Molecular Weight |

157.13 g/mol |

IUPAC Name |

1-amino-5-methyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C5H7N3O3/c1-2-3(9)7-5(11)8(6)4(2)10/h2H,6H2,1H3,(H,7,9,11) |

InChI Key |

MCPBQRRTAAYBDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(=O)N(C1=O)N |

Origin of Product |

United States |

Computational and Theoretical Chemistry Studies on Pyrimidine 2,4,6 Trione Derivatives

Electronic Structure and Molecular Geometry Investigations

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and geometric properties of pyrimidine-2,4,6-trione derivatives. These theoretical approaches offer a detailed understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of pyrimidine-2,4,6-trione, DFT calculations, often utilizing basis sets such as 6-311G++(d,p), are employed to optimize the molecular geometry and determine the ground state properties. researchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

Theoretical calculations for related compounds, such as 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, have shown that the pyrimidine-2,4,6-trione ring can exist in different tautomeric forms, with the enol form often being more stable. researchgate.net The stability is influenced by factors like intramolecular hydrogen bonding. researchgate.net These computational findings are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Table 1: Representative DFT Calculation Parameters for Pyrimidine-2,4,6-trione Derivatives

| Parameter | Typical Value/Method |

| Functional | B3LYP |

| Basis Set | 6-311G++(d,p) |

| Environment | Gas Phase or Solvated |

| Task | Geometry Optimization, Frequency Calculation |

Note: This table represents typical parameters used in DFT studies of pyrimidine-2,4,6-trione derivatives and is for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.govnih.gov

For pyrimidine-2,4,6-trione derivatives, a smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net This analysis is crucial for understanding the charge transfer interactions that can occur within the molecule. nih.gov For instance, in a study on 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, the HOMO-LUMO energy gap was calculated to be 5.25 eV, indicating the molecule's electronic stability. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for a Pyrimidine-2,4,6-trione Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are hypothetical and serve to illustrate the typical range of energies for pyrimidine-2,4,6-trione derivatives based on computational studies.

Charge Distribution and Dipole Moment Computations

For pyrimidine-2,4,6-trione derivatives, the presence of electronegative oxygen and nitrogen atoms leads to a non-uniform charge distribution, creating regions of partial positive and negative charges. This polarity is a key factor in the molecule's ability to engage in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.

Molecular Dynamics and Conformational Analysis

X-ray crystallography studies of some pyrimidine-2,4,6-trione derivatives have revealed that the six-membered ring of the pyrimidine-trione core is largely planar, similar to a benzene (B151609) ring. This planarity can influence how the molecule interacts with biological macromolecules. Conformational analysis helps in identifying the most stable three-dimensional arrangement of the atoms, which is often the biologically active conformation.

In Silico Interaction Studies

In silico methods, particularly molecular docking, are widely used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme.

Molecular Docking for Ligand-Macromolecule Binding Pose Prediction (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Numerous studies have utilized molecular docking to investigate the binding of pyrimidine-2,4,6-trione derivatives to the active sites of various enzymes. For example, these derivatives have been explored as inhibitors of matrix metalloproteinases (MMPs), where the pyrimidine-trione scaffold acts as a zinc-chelating moiety. The substituents on the pyrimidine-trione ring can be modified to enhance binding affinity and selectivity for specific enzymes. Docking studies help to visualize the binding poses and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structures. nih.gov For pyrimidine-2,4,6-trione derivatives, these models are instrumental in identifying key structural features that influence their therapeutic potential, such as anticancer or enzyme inhibition activities. nih.govnih.gov

The development of QSAR models for pyrimidine (B1678525) derivatives typically involves the use of various molecular descriptors, which are numerical representations of the chemical information. These descriptors can be categorized as physicochemical (e.g., density, octanol/water partition coefficient) or quantum chemical (e.g., LUMO energy, HOMO energy). researchgate.net Statistical methods such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) are then employed to build mathematical models that correlate these descriptors with the observed biological activity. nih.gov

For instance, a QSAR study on a series of pyrimidine-2,4-dione derivatives identified four optimal molecular descriptors—density, number of H-bond acceptors, octanol/water partition coefficient, and LUMO energy—as crucial for predicting their inhibitory activity against HIV reverse transcriptase-associated RNase H. researchgate.net Such models are validated using various techniques, including internal validation (leave-one-out cross-validation), external validation using a test set, and Y-randomization tests to ensure their robustness and predictive power. nih.gov

The insights gained from these models are crucial for the in silico design of new, more potent derivatives. By understanding the relationship between molecular structure and activity, researchers can strategically modify the scaffold of compounds like 1-Amino-5-methyl-pyrimidine-2,4,6-trione to enhance their desired biological effects.

Table 1: Common Descriptors Used in QSAR/QSPR Studies of Pyrimidine Derivatives

| Descriptor Type | Descriptor Name | Typical Influence on Activity/Property |

|---|---|---|

| Physicochemical | Octanol/Water Partition Coefficient (logP) | Relates to the hydrophobicity and membrane permeability of the molecule. |

| Physicochemical | Density | Can be correlated with the molecule's compactness and interaction potential. |

| Topological | Number of H-bond Acceptors | Influences interactions with biological targets through hydrogen bonding. |

| Quantum Chemical | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the electron-accepting ability of the molecule. |

| Quantum Chemical | HOMO Energy (Highest Occupied Molecular Orbital) | Indicates the electron-donating ability of the molecule. |

Simulation of Solvatochromic Behavior and Intramolecular Charge Transfer

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This behavior is often linked to Intramolecular Charge Transfer (ICT), a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. iphy.ac.cnnih.gov In derivatives of pyrimidine-2,4,6-trione, the pyrimidine ring acts as an electron acceptor, and substituents can function as electron donors. researchgate.net

For this compound, the amino (-NH2) group is a strong electron donor. iphy.ac.cn Upon excitation with light, an ICT from the amino group to the pyrimidine-2,4,6-trione core is expected. This charge transfer leads to a significant change in the dipole moment between the ground state (S₀) and the first excited state (S₁). iphy.ac.cn

The simulation of this behavior using computational methods like Time-Dependent Density Functional Theory (TD-DFT) helps in understanding and predicting the photophysical properties of these molecules. nih.gov Theoretical calculations can elucidate the geometry changes upon excitation, such as the potential twisting of the amino group, which is a characteristic of the Twisted Intramolecular Charge Transfer (TICT) state. iphy.ac.cnnih.gov

The solvatochromic behavior of related pyrimidine derivatives demonstrates a distinct positive solvatochromism. nih.gov This means that as the polarity of the solvent increases, the absorption and fluorescence spectra shift to longer wavelengths (a bathochromic or red shift). nih.govnih.gov This shift occurs because polar solvents stabilize the more polar excited ICT state to a greater extent than the less polar ground state, thereby reducing the energy gap between them. iphy.ac.cn A multiparametric analysis of similar compounds has shown that solvent dipolarity and basicity are the main factors responsible for the observed solvatochromism. researchgate.net

Table 2: Simulated Solvatochromic Shift for Pyrimidine-Trione Derivatives

| Solvent | Relative Polarity | Typical Absorption Maximum (λmax) Shift | Typical Emission Maximum (λem) Shift |

|---|---|---|---|

| n-Hexane | Low | Hypsochromic (Blue Shift) | Hypsochromic (Blue Shift) |

| Toluene | Low-Medium | ↓ | ↓ |

| Dichloromethane | Medium | ↓ | ↓ |

| Acetone (B3395972) | Medium-High | ↓ | ↓ |

| Acetonitrile | High | ↓ | ↓ |

| Dimethyl Sulfoxide (DMSO) | High | Bathochromic (Red Shift) | Bathochromic (Red Shift) |

Research Applications and Emerging Trajectories of Pyrimidine 2,4,6 Triones in Chemical Sciences

Chemical Biology Tool Development and Probe Design

The inherent characteristics of the pyrimidine-2,4,6-trione scaffold make it an attractive framework for the development of sophisticated tools for chemical biology, enabling the exploration and modulation of complex biological systems.

Pyrimidine-2,4,6-triones as Privileged Scaffolds for Chemical Probes and Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyrimidine-2,4,6-trione ring system has emerged as one such scaffold, serving as a versatile template for the design of new bioactive molecules. A key feature contributing to its privileged status is its ability to act as an efficient zinc-chelating moiety. nih.gov This property is particularly crucial for targeting a class of zinc-dependent enzymes known as matrix metalloproteinases (MMPs). nih.gov By presenting substituents in defined three-dimensional space, the rigid core of the pyrimidine-trione allows for the optimization of interactions with the active sites of various enzymes, facilitating the development of potent and selective inhibitors. The adaptability of this scaffold enables medicinal chemists to systematically modify its peripheral functional groups to achieve desired binding affinities and selectivity profiles for a range of biological targets.

Investigation of Molecular Recognition and Binding Modes with Biological Targets

The utility of the pyrimidine-2,4,6-trione scaffold has been demonstrated through detailed investigations of its interactions with several important biological targets.

Matrix Metalloproteinases (MMPs): A significant body of research has focused on pyrimidine-2,4,6-trione derivatives as inhibitors of MMPs, a family of enzymes implicated in cancer progression and other diseases. These compounds function as metalloprotease inhibitors by using the pyrimidine-trione template as a zinc-binding group. nih.gov The substituents on the core structure can be optimized to create inhibitors with efficiencies comparable to other classes, such as hydroxamic acids, but with significantly greater specificity for certain MMP subgroups like the gelatinases (MMP-2 and MMP-9). nih.gov X-ray crystallography studies have confirmed the binding mode, showing that the pyrimidine-trione moiety directly chelates the catalytic zinc ion within the enzyme's active site.

| Compound Class | Target Enzyme(s) | Key Research Findings |

| Pyrimidine-2,4,6-trione Derivatives | Matrix Metalloproteinase-2 (MMP-2) | Exhibit high selectivity and inhibitory activity. nih.gov |

| Pyrimidine-2,4,6-trione Derivatives | Matrix Metalloproteinase-9 (MMP-9) | Demonstrate specificity for gelatinases over other MMPs. nih.gov |

| Ro-28-2653 (a pyrimidine-trione derivative) | MMP-2, MMP-9, MT1-MMP | Shows potent anti-invasive, antitumor, and antiangiogenic activity in preclinical models. |

α-Glucosidase and β-Glucuronidase: Beyond MMPs, pyrimidine-2,4,6-trione derivatives have been investigated as inhibitors of carbohydrate-processing enzymes. A study synthesizing a series of C5-substituted barbiturates identified potent inhibitors of both α-glucosidase and β-glucuronidase. nih.gov These findings suggest the scaffold's potential in developing agents for conditions like diabetes and cancer, where these enzymes are relevant targets. nih.govnih.gov

| Compound ID | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference Standard | Standard's IC₅₀ |

| 3m | α-Glucosidase | 22.9 ± 0.5 µM | Acarbose | 841 ± 1.73 µM |

| 3f | β-Glucuronidase | 86.9 ± 4.33 µM | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 µM |

Data sourced from a study on C5-substituted pyrimidine-2,4,6-trione derivatives. nih.gov

While the interactions with enzymatic targets are well-documented, the binding modes of this specific scaffold with nucleic acids like DNA have been less explored in the literature.

Exploration of their Role in Supramolecular Assemblies for Bio-inspired Systems

The pyrimidine-2,4,6-trione structure, with its multiple hydrogen bond donors and acceptors, is well-suited for participating in molecular self-assembly. Barbituric acid derivatives can form highly ordered supramolecular structures through hydrogen bonding, often creating tape-like or sheet-like assemblies. researchgate.net These organized structures are of interest for creating bio-inspired systems and materials. rsc.org For instance, the co-assembly of melamine (B1676169) and barbiturates through extensive hydrogen bonding networks has been studied for its potential to create functional materials, such as those for drug delivery or as radical traps. researchgate.net The predictable self-assembly of these simple building blocks into complex, ordered nanostructures is a cornerstone of supramolecular chemistry and holds promise for the development of novel biomaterials. nih.govresearchgate.net

Materials Science Applications

The chemical versatility of the pyrimidine-2,4,6-trione scaffold extends beyond biology into the realm of materials science, where it has been explored for the creation of functional organic materials.

Development of Pyrimidine-Derived Organic Dyes and Fluorophores

Derivatives of pyrimidine-2,4,6-trione have been successfully utilized in the development of organic dyes and fluorescent materials. The electronic properties of the pyrimidine (B1678525) ring can be tuned through chemical modification to alter its absorption and emission of light. For example, 5-(Benzylidene)pyrimidine-2,4,6-triones have been synthesized and shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-fluorescent in solution but become highly emissive upon aggregation in the solid state. researchgate.net This property is highly desirable for applications in sensors, imaging, and organic light-emitting diodes (OLEDs). Furthermore, novel fluorescent mono- and bisboron complexes based on pyrimidine ligands have been synthesized, demonstrating the scaffold's utility in creating new classes of fluorophores. nih.gov

Research on Pyrimidine-Based Energetic Materials

The high nitrogen content and oxygen balance of certain pyrimidine-2,4,6-trione derivatives make them candidates for research into new energetic materials. By introducing explosophoric groups, such as nitro (-NO₂) groups, onto the pyrimidine scaffold, researchers can design molecules with a high density and large positive heat of formation, which are key characteristics of energetic compounds. Research in this area has included the synthesis of nitrated aminopyrimidine derivatives, which demonstrate the potential of this heterocyclic system as a foundational structure for high-energy density materials.

Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces

The core mechanism by which pyrimidine-2,4,6-trione derivatives protect metal surfaces from corrosion is through the process of adsorption. This involves the formation of a protective film by the inhibitor molecules on the metal surface, which isolates it from the corrosive medium. The effectiveness of this film is largely dependent on the chemical structure of the inhibitor and its interaction with the metal. These interactions can be broadly categorized into physisorption (physical adsorption) and chemisorption (chemical adsorption).

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Chemisorption, a stronger form of adsorption, involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The presence of heteroatoms such as nitrogen, oxygen, and sulfur in the pyrimidine ring and its substituents, along with aromatic rings, significantly enhances the adsorption process. nih.govrsc.org These heteroatoms act as active centers for adsorption.

Studies utilizing electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have shown that many pyrimidine derivatives function as mixed-type inhibitors. researchgate.netekb.egscispace.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption behavior of these inhibitors on metal surfaces, like mild steel or copper, often follows the Langmuir adsorption isotherm model. rsc.orgresearchgate.netekb.eg This model suggests the formation of a monolayer of inhibitor molecules on the metal surface.

Computational studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide deeper mechanistic insights. rsc.orgsrce.hr These theoretical approaches help to correlate the molecular structure of the inhibitor with its inhibition efficiency by calculating parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). srce.hr Surface analysis techniques, including Scanning Electron Microscopy (SEM), confirm the formation of a protective layer and the subsequent reduction in surface roughness and damage. researchgate.net

Table 1: Research Findings on Corrosion Inhibition by Pyrimidine-2,4,6-trione Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Key Findings |

|---|---|---|---|---|

| Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives | N80 Carbon Steel | 3.5% NaCl | 96.95 | Acts as a mixed-type inhibitor; adsorption follows Langmuir isotherm. researchgate.net |

| Ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate | Iron | 1.0 M HCl | 98.0 | Functions as a mixed-type inhibitor; follows Langmuir adsorption isotherm. ekb.egscispace.com |

| 5-([2,2′-bithiophen]-5-ylmethylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Copper | 1.0 M HNO₃ | 99.14 | Inhibition efficiency increases with concentration and temperature; acts as a mixed inhibitor. nih.gov |

| 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione | Mild Steel | 1.0 M H₂SO₄ | Not Specified | Adsorbs on the metal surface according to the Langmuir isotherm. rsc.org |

Interdisciplinary Research Directions

Hybrid System Development Combining Pyrimidine-2,4,6-triones with Other Chemical Moieties

The versatility of the pyrimidine-2,4,6-trione scaffold allows for its integration with other chemical moieties to create hybrid systems with tailored properties and enhanced functionalities. This synthetic strategy is being explored to develop novel materials and therapeutic agents. By strategically combining the pyrimidine core with other functional groups, researchers can modulate characteristics such as solubility, bioavailability, and specific biological or chemical activity.

One area of investigation involves the synthesis of hybrid molecules for applications in materials science. For example, pyrimidine-bichalcophene derivatives have been developed as highly effective corrosion inhibitors. nih.gov In these systems, the pyrimidine-2,4,6-trione core is linked to a bichalcophene moiety (like bifuran or bithiophene), combining the inhibitive properties of the pyrimidine ring with the electronic characteristics of the chalcophene unit to achieve superior performance. nih.gov

In the field of medicinal chemistry, extensive research has focused on modifying the pyrimidine-2,4,6-trione scaffold to develop treatments for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). nih.govnih.gov By introducing various substituents, such as phenoxyethyl or fluorophenethyl groups, at the N1 and N3 positions of the pyrimidine ring, researchers have created hybrid compounds with improved potency, metabolic stability, and the ability to cross the blood-brain barrier. nih.govnih.gov These modifications aim to enhance the neuroprotective effects of the core structure. nih.govnih.gov Another approach involves the formation of energetic salts by combining aminated triazole compounds containing a trinitrophenyl moiety with other molecules, which can improve the stability and energetic properties of the material. mdpi.com

Table 2: Examples of Hybrid Systems Based on Pyrimidine-2,4,6-trione

| Pyrimidine-2,4,6-trione Derivative | Combined Moiety | Resulting Application/Property |

|---|---|---|

| 5-([2,2′-bifuran]-5-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Bifuran | Enhanced corrosion inhibition for copper. nih.gov |

| 5-([2,2′-bithiophen]-5-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Bithiophene | High-performance corrosion inhibition. nih.gov |

| 1,3-Bis(2-phenoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Phenoxyethyl | Potential therapeutic for ALS with good potency and ADME data. nih.govnih.gov |

| 1,3-Bis(4-fluorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Fluorophenethyl | Potential neuroprotective agent with brain penetration and oral bioavailability. nih.govnih.gov |

Advanced Spectroscopic Studies of Interactions in Complex Systems

Understanding the interactions of 1-Amino-5-methyl-pyrimidine-2,4,6-trione and its derivatives within complex chemical and biological systems is crucial for optimizing their function. Advanced spectroscopic and analytical techniques are indispensable tools for elucidating these interactions at a molecular level.

In corrosion science, electrochemical methods are fundamental. Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the kinetics of electrochemical processes occurring at the metal/solution interface and the properties of the protective film formed by the inhibitor. Potentiodynamic Polarization (PDP) studies help determine the mode of inhibition (anodic, cathodic, or mixed) by analyzing the changes in corrosion potential and current density. researchgate.netjmaterenvironsci.com

To characterize the synthesized compounds and their hybrids, a suite of spectroscopic methods is employed. Fourier-Transform Infrared Spectroscopy (FTIR) , Proton Nuclear Magnetic Resonance (¹H-NMR) , and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are routinely used to confirm the chemical structure and purity of newly synthesized pyrimidine derivatives. srce.hrnih.gov

For studying interactions on surfaces, techniques that provide morphological and compositional information are used. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are utilized to visualize the metal surface, demonstrating the reduction in corrosion-induced damage in the presence of the inhibitor. researchgate.netEnergy Dispersive X-ray (EDX) spectroscopy can be coupled with SEM to analyze the elemental composition of the surface, confirming the adsorption of the inhibitor molecules. nih.gov

Furthermore, single-molecule force spectroscopy, utilizing an AFM, represents a sophisticated technique to directly measure the adhesion forces between a single molecule, such as a peptide or a small organic molecule, and a specific surface. nih.gov This approach provides quantitative data on the strength of interaction at the single-molecule level, offering profound insights into the fundamental mechanisms of adsorption and binding in complex systems.

Q & A

Basic Questions

Q. What experimental methods are recommended for synthesizing and characterizing 1-Amino-5-methyl-pyrimidine-2,4,6-trione derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions at the pyrimidine-trione core. Characterization relies on ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., compound 37 in shows δ 1.45 ppm for methyl groups). Elemental analysis (e.g., C, H, N within ±0.5% of theoretical values) and HPLC purity (>95%) are critical for validation . For derivatives with aromatic substituents, UV-Vis spectroscopy can monitor conjugation effects .

Q. How can researchers ensure structural accuracy during synthesis?

- Methodological Answer : Cross-validate using X-ray crystallography (e.g., orthorhombic P212121 space group with a = 9.253 Å, b = 13.179 Å for a related compound in ) and SHELX software for refinement (e.g., SHELXL for small-molecule refinement, as described in ). Discrepancies in bond angles >2° or R-factors >5% warrant re-evaluation of synthetic routes .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of pyrimidine-trione derivatives?

- Methodological Answer : Substituents at the 5-position significantly influence activity. For example:

- Electron-withdrawing groups (e.g., nitro in Ro-28-2653, ) improve MMP inhibition (EC50 = 3.36 µM vs. >32 µM for compound 37 in ).

- Bulkier aromatic groups (e.g., biphenyl in Ro-28-2653) enhance target selectivity by optimizing hydrophobic interactions .

- Use dose-response assays (e.g., chemoinvasion assays with HT1080 cells) to quantify potency .

Q. How do crystallographic data inform conformational stability and reactivity?

- Methodological Answer : Analyze torsion angles (e.g., O4—C7—C8—C13 = 30.0° in ) to predict steric strain. High-resolution data (e.g., V = 1629.2 ų in ) reveal packing efficiency and hydrogen-bond networks. Pair with DFT calculations to model electronic effects on reactivity .

Q. Why do certain substituent modifications lead to reduced activity despite structural similarity?

- Methodological Answer : Example: Replacing 4-(2-hydroxyethyl)piperazine with 4-nitrophenyl-piperazine (compound 6, ) abolished anti-invasive activity due to disrupted zinc chelation (critical for MMP inhibition). Use molecular docking to map binding interactions and ITC (isothermal titration calorimetry) to quantify metal-ligand affinity .

Q. What advanced analytical strategies resolve contradictions in biological data?

- Perform kinetic solubility assays to rule out aggregation artifacts.

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can computational tools optimize pyrimidine-trione derivatives for specific targets?

- Methodological Answer : Employ structure-based drug design (e.g., modifying the pyrimidine-trione core in ) coupled with MD simulations to assess stability. Libraries can be screened via QSAR models trained on EC50 and logP data .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.